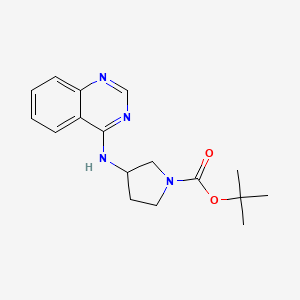

Tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Description

Introduction to Quinazoline-Based Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazoline Derivatives as Bioactive Compounds

Quinazoline’s journey in medicinal chemistry began in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the first documented derivative. The scaffold gained prominence in the 1950s with methaqualone, a sedative-hypnotic drug that underscored quinazoline’s potential in central nervous system targeting. By the 1960s, over 40,000 biologically active quinazoline compounds had been identified, with applications spanning anticancer, antimicrobial, and anti-inflammatory therapies.

A pivotal advancement was the Niementowski synthesis (1895), which enabled efficient production of quinazolinones via condensation of anthranilic acid and amides. This method facilitated the exploration of substitutions at positions 2, 3, and 4 of the quinazoline ring, leading to derivatives with enhanced potency and selectivity. For instance, introducing electron-withdrawing groups at position 2 improved antimalarial activity, while bulky substituents at position 3 increased kinase inhibition.

Table 1: Key Milestones in Quinazoline Derivative Development

The COVID-19 pandemic reignited interest in quinazoline-related scaffolds, as structural analogs like hydroxychloroquine were repurposed for antiviral applications. This highlighted the scaffold’s adaptability in addressing emergent global health challenges.

Role of Pyrrolidine Substituents in Modulating Pharmacokinetic Profiles

Pyrrolidine, a saturated five-membered ring containing one nitrogen atom, is widely utilized to enhance drug pharmacokinetics. Its incorporation into quinazoline derivatives, as seen in tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, addresses common limitations such as poor metabolic stability and low oral bioavailability.

Conformational Rigidity and Binding Affinity

Pyrrolidine’s puckered conformation imposes spatial constraints that improve binding affinity to target proteins. For example, in kinase inhibitors, the pyrrolidine ring facilitates hydrogen bonding with ATP-binding sites while reducing off-target interactions. This is critical in anticancer agents where selectivity minimizes adverse effects.

Carbamate Functionalization and Metabolic Stability

The tert-butyl carbamate group (-OC(O)NHR) serves dual roles:

- Protecting Group : Shields the amine moiety from first-pass metabolism, prolonging systemic circulation.

- Lipophilicity Modifier : Enhances blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies.

Comparative studies show that carbamate-containing derivatives exhibit 2–3-fold higher half-lives than their amine counterparts due to reduced cytochrome P450-mediated oxidation. For instance, replacing a primary amine with a tert-butyl carbamate in a quinazoline analog increased its metabolic stability from 1.2 to 4.5 hours in murine models.

Structural Advantages of Pyrrolidine-Carbamate Hybridization

- Enhanced Solubility : The polar carbamate group counterbalances pyrrolidine’s hydrophobicity, achieving a logP value of 2.1–2.5 for optimal membrane permeability.

- Targeted Delivery : The tert-butyl group’s steric bulk directs the molecule to hydrophobic binding pockets, as observed in dihydrofolate reductase inhibitors.

This synergy between quinazoline’s pharmacological versatility and pyrrolidine-carbamate’s pharmacokinetic enhancements positions hybrid derivatives as promising candidates for further development.

Properties

IUPAC Name |

tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMPGBPHCBIAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate typically involves:

- Preparation or procurement of a suitably functionalized quinazoline intermediate, often a 4-chloroquinazoline derivative.

- Nucleophilic aromatic substitution (S_NAr) at the 4-position of quinazoline by the amino group of a protected pyrrolidine derivative.

- Protection of the pyrrolidine nitrogen as a tert-butyl carbamate (Boc) group to facilitate handling and purification.

- Purification of the final compound by chromatographic methods.

This general approach is consistent with quinazoline chemistry where the 4-chloro substituent is displaced by nucleophiles such as amines under mild conditions.

Detailed Synthetic Steps

Preparation of 4-Chloroquinazoline Intermediate

A common precursor is 4-chloroquinazoline derivatives synthesized via:

- Amidation of 2-aminobenzamide with pyridine-2-carboxylic acid to yield N-(2-carbamoylphenyl)pyridine-2-carboxamide.

- Cyclization under basic reflux conditions to form 2-(pyridin-2-yl)quinazolin-4-ol.

- Chlorination of the 4-hydroxyquinazoline with phosphoryl chloride (POCl_3) in the presence of triethylamine (TEA) at elevated temperatures (around 130 °C) to afford 4-chloroquinazoline derivatives.

This sequence is adapted from established literature procedures for quinazoline synthesis.

Nucleophilic Aromatic Substitution with Boc-Protected Pyrrolidine

The key step involves reacting the 4-chloroquinazoline intermediate with tert-butyl 3-aminopyrrolidine-1-carboxylate (Boc-protected 3-aminopyrrolidine):

- The amino group on the pyrrolidine ring performs nucleophilic substitution on the 4-chloro position of quinazoline.

- Typical conditions include using a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), with a base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl formed.

- Reactions are carried out at ambient temperature or slightly elevated temperatures to improve conversion.

- The reaction is monitored by TLC or LCMS.

This step yields the Boc-protected This compound as the product, which can be purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Representative Preparation Procedure (Adapted)

Alternative Synthetic Routes and Variations

- Some protocols involve microwave-assisted synthesis to accelerate the nucleophilic substitution step, achieving higher yields in shorter times (e.g., 20 min at 160 °C).

- Use of different bases or solvents can optimize reaction rates and purities.

- Protecting group strategies may vary depending on downstream applications; however, Boc-protection remains standard for pyrrolidine nitrogen.

- Modifications of the quinazoline ring (e.g., substitution at 6,7-positions) are possible to tune biological activity and solubility.

Data Tables Summarizing Preparation Conditions and Yields

| Compound Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidation to N-(2-carbamoylphenyl)pyridine-2-carboxamide | 2-Aminobenzamide, Pyridine-2-carboxylic acid, HOBT, EDCI, TEA | DMF | Room temp | 24 h | 85 | Monitored by TLC |

| Cyclization to 2-(pyridin-2-yl)quinazolin-4-ol | Sodium hydroxide (1N), Methanol | Methanol/water | Reflux | 1 h | 66 | Neutralization precipitates product |

| Chlorination to 4-chloroquinazoline | POCl_3, TEA | Toluene | 130 °C | Overnight | 83 | Column chromatography purification |

| Nucleophilic substitution with Boc-pyrrolidine | Boc-3-aminopyrrolidine, TEA or DIPEA | DCM or DMF | RT to 60 °C | 2-24 h | 60-75 | Purification by prep-TLC or HPLC |

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazoline ring may yield quinazolinone derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, including kinases and G-protein-coupled receptors . These interactions can modulate signaling pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: Not provided)

- Molecular Formula : C₁₇H₂₃BrN₂O₄

- Key Features: A pyridine derivative with bromo and methoxy substituents.

- The tert-butyl group remains conserved, but the pyrrolidine substituent is an ether-linked pyridine rather than an amino-linked heterocycle .

tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

- Molecular Formula : C₂₇H₃₅N₇O₄ (estimated)

- Key Features: Contains a nitro-pyrimidine group and dibenzylamino substituent. The nitro group confers electrophilicity, enabling nucleophilic aromatic substitution, while the dibenzylamino moiety adds steric bulk .

- Comparison : The pyrimidine ring here is electron-deficient compared to quinazoline, altering hydrogen-bonding interactions. The nitro group may confer redox activity absent in the target compound .

Functional Group Variations

Hydroxymethyl vs. Quinazolinylamino Substituents

- Example: (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Molecular Formula: C₂₂H₃₀FN₃O₆ Comparison: The hydroxymethyl group increases hydrophilicity, contrasting with the hydrophobic quinazoline in the target compound.

Research Implications

- Stereochemistry : The (R)- and (S)-isomers’ divergent biological profiles underscore the need for enantioselective synthesis and characterization .

- Substituent Effects : Quinazoline’s bicyclic structure enhances target binding in kinase inhibitors, whereas pyridine/pyrimidine derivatives may suit nucleophilic or redox-active applications .

- Synthetic Utility : The tert-butyl carbamate group’s stability makes it a preferred protecting group in multi-step syntheses, as seen in analogues across –5 .

Biological Activity

Tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (CAS Number: 1365937-63-8) is a synthetic compound with a molecular formula of CHNO and a molecular weight of 314.38 g/mol. This compound belongs to a class of quinazoline derivatives, which have been extensively studied for their diverse biological activities, particularly in the field of medicinal chemistry.

Anticancer Properties

Quinazoline derivatives, including this compound, have demonstrated significant anticancer potential. Research indicates that compounds in this class exhibit various mechanisms of action against cancer cells, including:

- Cell Proliferation Inhibition : Studies have shown that quinazoline derivatives can effectively inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a study reported that certain substituted quinazolines exhibited IC values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .

- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of these compounds to various targets involved in cancer progression. These studies suggest that the binding free energy of quinazoline derivatives is significantly lower than that of control compounds, indicating a strong interaction with target proteins .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have also been explored for their antimicrobial activities. Some studies indicate that these compounds possess antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant pathogens .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzyme Activity : Certain quinazoline derivatives act as inhibitors of key enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : These compounds can also induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Anticancer Evaluation

In a recent study evaluating substituted quinazolines, this compound was tested against multiple human cancer cell lines. The results demonstrated significant cytotoxicity with an IC value below 10 µM for several tested compounds. The study concluded that this compound holds promise as a lead structure for further development in anticancer therapies .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to assess the stability and conformational dynamics of the protein-ligand complexes formed by this compound. The findings indicated that the compound maintained stable interactions with its target over extended simulation periods, suggesting its potential as an effective therapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine ring followed by coupling with the quinazoline moiety. Key steps include:

- Pyrrolidine ring protection : Use tert-butyl chloroformate in dichloromethane under anhydrous conditions to introduce the tert-butyl carbamate group .

- Quinazoline coupling : Employ coupling agents like EDCI/HOBt in acetonitrile at 60°C to facilitate amide bond formation between the pyrrolidine amine and quinazoline-4-yl group. Excess amine (2–3 equivalents) ensures reaction completion .

- Workup and purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict temperature control and moisture-free environments .

Q. Critical Conditions :

- Solvent choice (polar aprotic solvents like acetonitrile improve coupling efficiency).

- Catalytic agents (e.g., DMAP for esterification steps).

- Reaction monitoring via TLC or LC-MS to track intermediate formation.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- 1H/13C NMR :

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]+ matching the exact mass (e.g., C₁₈H₂₃N₅O₂ requires m/z ~349.18) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O at ~1700 cm⁻¹) and amine (N-H at ~3300 cm⁻¹) groups .

Validation Tip : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm assignments.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powdered forms .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., acetonitrile) .

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

- Waste Disposal : Segregate halogenated waste (e.g., dichloromethane) for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition claims using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .

- Structural Analysis : Perform X-ray crystallography (using SHELXL ) to confirm binding modes and identify critical interactions (e.g., hydrogen bonds with quinazoline).

- Data Reprodubility : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) and use positive controls (e.g., staurosporine for kinase inhibition).

Q. What strategies enhance the selectivity of this compound for target enzymes in kinase inhibition studies?

Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the quinazoline ring (e.g., electron-withdrawing groups at C-6 improve ATP-binding pocket affinity) .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses and prioritize derivatives with lower off-target potential.

- Proteomic Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify isoform-specific activity .

Q. In crystallographic studies, how do researchers address refinement challenges for this compound?

Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets to resolve disordered tert-butyl groups .

- Refinement Software : SHELXL is preferred for small-molecule refinement due to robust constraints for flexible moieties (e.g., pyrrolidine ring puckering) .

- Twinning Correction : Apply TWINLAW for pseudo-merohedral twinning and refine using HKLF5 format .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.